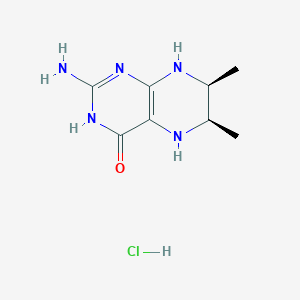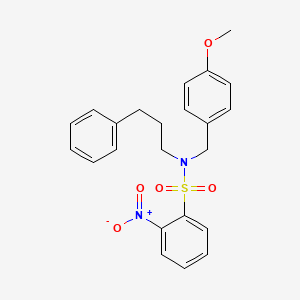
1-(2-(Cyclopropylamino)-1H-imidazol-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Cyclopropylamino)-1H-imidazol-4-yl)ethanone is an organic compound featuring a cyclopropylamino group attached to an imidazole ring, which is further connected to an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Cyclopropylamino)-1H-imidazol-4-yl)ethanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via alkylation of glycine equivalents with 1,2-electrophiles or through intramolecular cyclization of γ-substituted amino acid derivatives.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(2-(Cyclopropylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1-(2-(Cyclopropylamino)-1H-imidazol-4-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 1-(2-(Cyclopropylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
Cyclopropylamine: Shares the cyclopropylamino group but lacks the imidazole ring.
Imidazole: Contains the imidazole ring but lacks the cyclopropylamino and ethanone groups.
1-(2-Amino-1H-imidazol-4-yl)ethanone: Similar structure but with an amino group instead of a cyclopropylamino group
Uniqueness: 1-(2-(Cyclopropylamino)-1H-imidazol-4-yl)ethanone is unique due to the combination of the cyclopropylamino group and the imidazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
1-[2-(cyclopropylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C8H11N3O/c1-5(12)7-4-9-8(11-7)10-6-2-3-6/h4,6H,2-3H2,1H3,(H2,9,10,11) |
InChIキー |
MZZXNFFWDDZKIK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN=C(N1)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-Methyl-1-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12827632.png)






![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)

